molecular formula C8H20N2S2Si2 B14623936 N~1~,N~2~-Bis(trimethylsilyl)ethanebis(thioamide) CAS No. 58065-72-8

N~1~,N~2~-Bis(trimethylsilyl)ethanebis(thioamide)

Cat. No.: B14623936
CAS No.: 58065-72-8
M. Wt: 264.6 g/mol
InChI Key: ZKMRJQFSTDUQIH-UHFFFAOYSA-N
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Description

N~1~,N~2~-Bis(trimethylsilyl)ethanebis(thioamide) is a chemical compound that belongs to the class of thioamides Thioamides are characterized by the presence of a sulfur atom double-bonded to a carbon atom, which is also bonded to a nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N~2~-Bis(trimethylsilyl)ethanebis(thioamide) typically involves the reaction of ethanedithiol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the trimethylsilyl groups. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for N1,N~2~-Bis(trimethylsilyl)ethanebis(thioamide) are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification processes.

Chemical Reactions Analysis

Types of Reactions

N~1~,N~2~-Bis(trimethylsilyl)ethanebis(thioamide) can undergo various chemical reactions, including:

    Oxidation: The sulfur atoms in the thioamide group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents such as halides or alkylating agents can facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted thioamides depending on the reagent used.

Scientific Research Applications

N~1~,N~2~-Bis(trimethylsilyl)ethanebis(thioamide) has several applications in scientific research:

Mechanism of Action

The mechanism of action of N1,N~2~-Bis(trimethylsilyl)ethanebis(thioamide) involves its interaction with biological molecules. Thioamides are known to form covalent adducts with nicotinamide adenine dinucleotide (NAD), which can inhibit the activity of certain enzymes. This inhibition can disrupt metabolic pathways and lead to the antimicrobial effects observed with thioamide compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~,N~2~-Bis(trimethylsilyl)ethanebis(thioamide) is unique due to its combination of thioamide and trimethylsilyl groups, which confer distinct chemical reactivity and potential applications. The presence of both sulfur and silicon atoms in the molecule allows for a wide range of chemical modifications and interactions, making it a versatile compound in research and industrial applications.

Properties

CAS No.

58065-72-8

Molecular Formula

C8H20N2S2Si2

Molecular Weight

264.6 g/mol

IUPAC Name

N,N'-bis(trimethylsilyl)ethanedithioamide

InChI

InChI=1S/C8H20N2S2Si2/c1-13(2,3)9-7(11)8(12)10-14(4,5)6/h1-6H3,(H,9,11)(H,10,12)

InChI Key

ZKMRJQFSTDUQIH-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)NC(=S)C(=S)N[Si](C)(C)C

Origin of Product

United States

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